molecular formula C8H6ClF3 B2665921 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene CAS No. 2091146-42-6

1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene

Cat. No.: B2665921
CAS No.: 2091146-42-6
M. Wt: 194.58
InChI Key: MWPODCXQWMFANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 2-chloro-1,1-difluoroethyl group and a fluorine atom

Preparation Methods

The synthesis of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzene with 2-chloro-1,1-difluoroethane in the presence of a suitable catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom on the benzene ring is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Addition Reactions: The double bond in the difluoroethyl group can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene has several scientific research applications:

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure can enhance the pharmacokinetic properties of drug molecules.

    Agrochemicals: It is used in the development of herbicides and pesticides. The presence of fluorine atoms can improve the bioactivity and environmental stability of agrochemical products.

    Materials Science: The compound is used in the synthesis of advanced materials such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets. In pharmaceuticals, the compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its targets. In agrochemicals, the compound can inhibit key enzymes in pests or weeds, leading to their control or elimination .

Comparison with Similar Compounds

1-(2-Chloro-1,1-difluoroethyl)-4-fluorobenzene can be compared with other similar compounds such as:

    2-Chloro-1,1-difluoroethylene: This compound has a similar difluoroethyl group but lacks the aromatic ring.

    1-Chloro-1,2-difluoroethylene: This isomer has a different arrangement of chlorine and fluorine atoms.

The uniqueness of this compound lies in its combination of an aromatic ring with a difluoroethyl group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1-(2-chloro-1,1-difluoroethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPODCXQWMFANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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